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molecular formula C9H5NO2 B3342986 Isoquinoline-5,8-dione CAS No. 50-46-4

Isoquinoline-5,8-dione

Cat. No. B3342986
M. Wt: 159.14 g/mol
InChI Key: CUPFSRUOCULQSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04478820

Procedure details

Nineteen grams of 5-hydroxy-8-amino-isoquinoline were dissolved in 450 ml of water and 10 ml of concentrated sulfuric acid. The solution was cooled in an ice bath and then 50 ml of a potassium dichromate solution were added. (The dichromate solution was made by dissolving 50 g of potassium dichromate in 500 ml of water.) Forty ml of concentrated sulfuric acid were added, followed by 190 ml of the potassium dichromate solution, then 20 ml of concentrated sulfuric acid, and finally 400 ml of methylene chloride.
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
450 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
50 g
Type
reactant
Reaction Step Six
Name
Quantity
500 mL
Type
solvent
Reaction Step Six
Quantity
190 mL
Type
reactant
Reaction Step Seven
Quantity
400 mL
Type
reactant
Reaction Step Eight
Quantity
10 mL
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][C:9](N)=[C:8]2[C:3]=1[CH:4]=[CH:5][N:6]=[CH:7]2.[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=[O:14].[K+].[K+].[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.C(Cl)Cl>O.S(=O)(=O)(O)O>[CH:7]1[C:8]2[C:9](=[O:14])[CH:10]=[CH:11][C:2](=[O:1])[C:3]=2[CH:4]=[CH:5][N:6]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
20 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C2C=CN=CC2=C(C=C1)N
Name
Quantity
450 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[K+].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-]
Step Six
Name
Quantity
50 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[K+].[K+]
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
190 mL
Type
reactant
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[K+].[K+]
Step Eight
Name
Quantity
400 mL
Type
reactant
Smiles
C(Cl)Cl
Step Nine
Name
Quantity
10 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled in an ice bath

Outcomes

Product
Name
Type
Smiles
C1=NC=CC=2C(C=CC(C12)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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